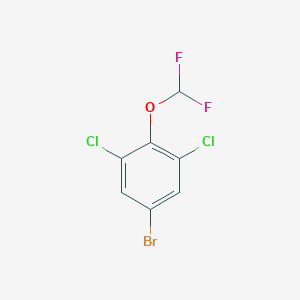

5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene

描述

Molecular Formula: C₇H₃BrCl₂F₂O

Structural Features:

- A benzene ring substituted with bromine (position 5), chlorine (positions 1 and 3), and a difluoromethoxy group (position 2).

- The difluoromethoxy (–OCF₂) group is a strong electron-withdrawing substituent due to the electronegativity of fluorine and oxygen, directing electrophilic substitution reactions to specific positions on the aromatic ring.

- Predicted collision cross-sections (CCS) for various adducts range from 146.3 to 152.4 Ų, indicating moderate molecular size and polarity .

Applications: Limited literature data exist for this compound, but its structural analogues are frequently used in pharmaceuticals, agrochemicals, and materials science due to their halogen-rich, electron-deficient aromatic systems.

属性

IUPAC Name |

5-bromo-1,3-dichloro-2-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2F2O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWQOWCFPTCFWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of Halogenated Benzene Intermediate

The key intermediate, 5-bromo-1,3-dichloro-2-fluorobenzene, is prepared through a diazotization and Sandmeyer-type reaction sequence starting from 2-fluoro-3-chloro-5-bromoaniline. The process includes:

- Diazotization of the aniline derivative with sodium nitrite in acidic aqueous medium at low temperature (~10°C).

- Subsequent reaction with cuprous chloride at elevated temperature (~50°C) to introduce chlorine substituents.

- Separation, purification, and distillation to obtain 5-bromo-1,3-dichloro-2-fluorobenzene with high purity (~99.8%) and good yield (~83.1%).

Table 1: Key Reaction Conditions for Intermediate Preparation

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Diazotization | Sodium nitrite, HCl, water | 10°C | - | - | - |

| Sandmeyer chlorination | Cuprous chloride, HCl, water | 50°C | 5 hours | 83.1 | 99.8 |

| Purification | Neutralization, washing, distillation | Room temp | - | - | - |

This method is well-documented in Chinese patent CN103664511A and related literature.

Introduction of Difluoromethoxy Group

The difluoromethoxy group (-OCF2H or related derivatives) is introduced through difluoromethylation reactions of phenolic or halogenated aromatic precursors. Key methodologies include:

Difluorocarbene-mediated O-difluoromethylation : Using reagents such as trimethylsilyl bromodifluoromethyl (TMSCF2Br) or bench-stable sulfonium salts as difluorocarbene sources. These reagents react with phenolic hydroxyl groups or activated aromatic rings to form difluoromethoxy substituents under mild conditions.

Phosphonium ylide reagents : Ph3P+CF2COO− (PDFA) has been reported to efficiently difluoromethylate phenols, although with limited examples.

Halogenated difluoromethoxy reagents : The compound 5-Bromo-1,3-dichloro-2-[chloro(difluoro)methoxy]benzene (a closely related analogue) is synthesized via halogenation and substitution reactions starting from simpler precursors, involving control of reaction atmosphere, temperature, and solvent choice to optimize yield and selectivity.

Table 2: Representative Difluoromethylation Reaction Conditions

| Reagent Type | Substrate Type | Base Used | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| TMSCF2Br (difluorocarbene) | Phenols, thiophenols | LiOH, NaH | Fluorobenzene | RT to 10°C | 50-60 | Mild conditions, bench-stable reagents |

| Sulfonium salts | Phenols, β-ketoesters | LiOH | Fluorobenzene | RT | Moderate | O-difluoromethylation via carbene |

| Phosphonium ylide (PDFA) | Phenols | Base | Organic solvent | RT | Limited | Few examples reported |

These methods provide a practical approach to introducing the difluoromethoxy group with good functional group tolerance.

Integrated Synthetic Route

A plausible synthetic route to 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene involves:

- Synthesis of 5-bromo-1,3-dichloro-2-fluorobenzene via diazotization and Sandmeyer reaction as described in Section 2.

- Reaction of this halogenated intermediate with a difluorocarbene source (e.g., TMSCF2Br or sulfonium salts) under basic conditions to substitute the fluorine atom with the difluoromethoxy group.

- Purification by standard organic techniques (extraction, distillation, chromatography).

This sequence balances yield, purity, and operational simplicity.

Research Findings and Notes

- The diazotization-Sandmeyer sequence is robust and scalable, yielding high-purity halogenated intermediates essential for downstream functionalization.

- Difluoromethylation reactions proceed via difluorocarbene intermediates, as evidenced by mechanistic studies including trapping experiments and isotope labeling.

- Reaction parameters such as base choice, temperature, and solvent significantly impact difluoromethylation efficiency and selectivity.

- The difluoromethoxy group introduction is sensitive to steric and electronic factors on the aromatic ring, requiring optimization for each substrate.

- Safety considerations include handling halogenated intermediates and difluorocarbene precursors under inert atmosphere and with appropriate protective equipment due to their reactive and potentially hazardous nature.

Summary Table of Preparation Methods

化学反应分析

5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include cuprous bromide, hydrobromic acid, and sodium nitrite . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene serves as a critical building block in the synthesis of more complex organic molecules. Its halogenated structure allows for various substitution reactions that are essential in creating diverse chemical entities.

Synthetic Routes :

- The compound can be synthesized through multiple methods involving simpler precursors. Common synthetic routes include halogenation and nucleophilic substitution reactions.

Pharmaceuticals

The pharmaceutical industry explores this compound for its potential therapeutic applications. It is considered for use in developing new drugs due to its unique structural properties that may confer specific biological activities.

Case Studies :

- Research indicates that derivatives of this compound can act as intermediates in synthesizing biologically active compounds, including those targeting specific diseases .

Agricultural Chemicals

This compound has been investigated for its efficacy as an active ingredient in pesticides and herbicides. Its biological activity makes it suitable for developing agrochemicals aimed at pest control.

Potential Uses :

作用机制

The mechanism of action of 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Substituent Analysis

Physicochemical Properties

- Electron Effects :

- The difluoromethoxy group in the target compound withdraws electron density via inductive effects, deactivating the ring. In contrast, methyl () and dimethyl () groups donate electrons, activating the ring for electrophilic attacks.

– Trifluoromethoxy () and difluoromethyl () groups exhibit stronger electron-withdrawing effects than –OCF₂, further reducing ring reactivity.

- The difluoromethoxy group in the target compound withdraws electron density via inductive effects, deactivating the ring. In contrast, methyl () and dimethyl () groups donate electrons, activating the ring for electrophilic attacks.

- Steric Effects :

– Bulky substituents like –OCF₃ () or branched alkyl chains () hinder reactions at adjacent positions, whereas smaller groups (e.g., –F in ) minimize steric interference. - Polarity and Solubility : – Fluorinated substituents increase hydrophobicity, reducing water solubility. For example, the target compound’s –OCF₂ group enhances lipid solubility compared to –CH₃ () .

生物活性

5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene is an organic compound with a complex halogenated structure, characterized by its unique combination of bromine, chlorine, and difluoromethoxy groups. This article explores its biological activity, potential applications, and relevant research findings.

- Molecular Formula : CHBrClF

- Molecular Weight : Approximately 243.89 g/mol

The compound's structural complexity contributes to its diverse biological activities, making it a subject of interest in various fields, including agriculture and pharmaceuticals.

Biological Activity

1. Antiproliferative Activity

Research has indicated that compounds featuring dichlorophenyl moieties exhibit significant antiproliferative effects against various cancer cell lines. For instance, the presence of dichloro substituents has been linked to enhanced biological activity. In a study evaluating similar compounds, it was found that modifications in halogen substitution profoundly influenced potency:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | HCT116 | Not specified |

| Dichlorophenyl derivative | OVCAR-8 | 7.76 |

| Other halogenated derivatives | Various | Higher IC values |

This suggests that the specific arrangement and type of halogens can enhance or diminish the biological efficacy of similar compounds .

2. Mechanism of Action

The mechanism by which this compound exerts its effects may involve interactions with specific biological targets. Research has shown that halogenated compounds can disrupt cellular processes by binding to critical proteins involved in cell signaling and proliferation. For example, studies have highlighted the importance of halogen positioning in influencing binding affinity to target proteins like kinases .

Applications in Agriculture

This compound has potential applications as an active ingredient in pesticides due to its biological activity against various pests. The unique chemical structure may enhance its efficacy compared to traditional pesticides, providing a dual benefit of pest control and reduced environmental impact.

Case Studies

Several studies have investigated the biological activity of halogenated benzene derivatives:

- Study on Anticancer Properties : In a comparative analysis of various halogenated compounds, those with dichloro and difluoromethoxy groups exhibited superior anticancer properties compared to their non-halogenated counterparts. The study concluded that the specific combination of halogens was crucial for enhancing biological activity .

- Agricultural Application Trials : Field trials demonstrated that formulations containing this compound showed significant effectiveness in controlling pest populations while maintaining crop health.

Safety and Toxicology

Despite its potential benefits, safety assessments are crucial. The compound is classified as harmful if swallowed and poses aspiration hazards. Therefore, appropriate safety measures should be implemented when handling this compound in both laboratory and agricultural settings .

常见问题

Q. What are the recommended synthetic routes for 5-Bromo-1,3-dichloro-2-(difluoromethoxy)benzene, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via sequential halogenation and etherification. For example, bromination of 1,3-dichloro-2-hydroxybenzene followed by difluoromethoxylation using a nucleophilic substitution reaction with difluoromethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Purity optimization involves:

- Chromatographic Purification : Use silica gel column chromatography with hexane/ethyl acetate gradients (8:2 to 7:3) to remove unreacted starting materials .

- Recrystallization : Employ ethanol/water mixtures for high-purity crystals (>95% by HPLC) .

- Key Parameters : Reaction temperature (80–100°C), stoichiometric excess of difluoromethyl bromide (1.5–2.0 eq.), and inert atmosphere (N₂/Ar) to prevent hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals using deuterated chloroform (CDCl₃). The difluoromethoxy group (-OCF₂H) shows distinct splitting patterns (e.g., ¹H NMR: δ 6.2–6.5 ppm; ¹⁹F NMR: δ -80 to -85 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₇H₃BrCl₂F₂O, MW 296.36) via ESI-HRMS in positive ion mode .

- X-ray Crystallography : Resolve stereoelectronic effects of halogen substituents on the benzene ring .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The bromine atom typically acts as a leaving group in Suzuki-Miyaura couplings, while the difluoromethoxy group stabilizes the transition state via electron-withdrawing effects .

- Molecular Dynamics Simulations : Model solvent effects (e.g., THF vs. DMSO) on reaction kinetics .

- Validation : Compare computed activation energies with experimental yields from Pd-catalyzed couplings (e.g., with arylboronic acids) .

Q. What experimental strategies resolve contradictions in observed vs. theoretical NMR chemical shifts?

- Methodological Answer :

- Multi-Technique Cross-Validation : Use DEPT-135, COSY, and HSQC to confirm assignments. For example, discrepancies in aromatic proton shifts may arise from anisotropic effects of chlorine substituents .

- Solvent Titration Studies : Measure shifts in polar vs. non-polar solvents to assess hydrogen bonding or π-stacking interactions .

- DFT-Based Predictions : Employ software like Gaussian or ORCA to simulate NMR spectra, adjusting for solvent and relativistic effects (e.g., ZORA approximation for heavy atoms like Br) .

Q. How do environmental factors influence the stability of this compound, and how can degradation pathways be analyzed?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to UV light (λ = 254 nm), elevated temperatures (40–60°C), and variable pH (3–9) for 4–12 weeks. Monitor degradation via LC-MS/MS .

- Degradation Products : Identify hydrodehalogenation products (e.g., loss of Br or Cl) or oxidation of the difluoromethoxy group to COF₂ using high-resolution mass spectrometry .

- Ecotoxicity Assessment : Use Daphnia magna or algal growth inhibition tests to evaluate ecological risks of degradation byproducts .

Q. What challenges arise in synthesizing derivatives for biological activity studies, and how are they addressed?

- Methodological Answer :

- Regioselectivity Issues : Use directing groups (e.g., -NO₂) to control halogenation positions. For example, nitration prior to bromination ensures para-substitution .

- Protecting Groups : Protect reactive sites (e.g., -OH) with tert-butyldimethylsilyl (TBS) groups during functionalization steps .

- Biological Assays : Screen derivatives for antimicrobial activity via microbroth dilution (MIC values) or kinase inhibition assays (IC₅₀) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。